![molecular formula C8H4F2INO2 B11778350 2-(Difluoromethoxy)-7-iodobenzo[d]oxazole](/img/structure/B11778350.png)
2-(Difluoromethoxy)-7-iodobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-7-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a benzoxazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-iodobenzo[d]oxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-7-iodobenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(Difluoromethoxy)-7-iodobenzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-7-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and iodine atom can influence the compound’s reactivity and binding affinity to biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)benzo[d]oxazole: Lacks the iodine atom, which may affect its reactivity and applications.
7-Iodobenzo[d]oxazole: Lacks the difluoromethoxy group, which can influence its chemical properties and biological activities.
2-(Methoxy)-7-iodobenzo[d]oxazole: The methoxy group may result in different reactivity compared to the difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)-7-iodobenzo[d]oxazole is unique due to the presence of both the difluoromethoxy group and the iodine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H4F2INO2 |
|---|---|
Molecular Weight |
311.02 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2INO2/c9-7(10)14-8-12-5-3-1-2-4(11)6(5)13-8/h1-3,7H |
InChI Key |
WCVGFDYISZUSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC(=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


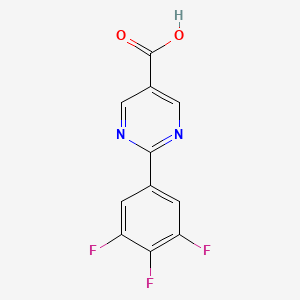

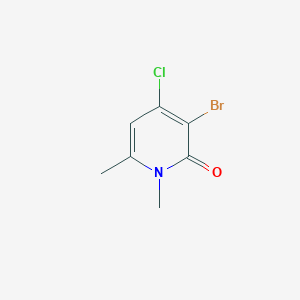
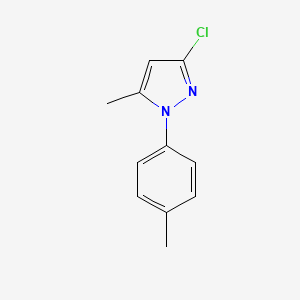
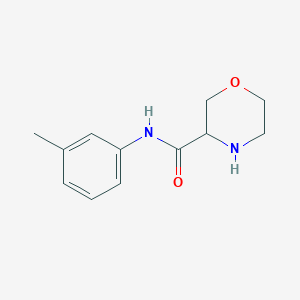
![Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11778318.png)
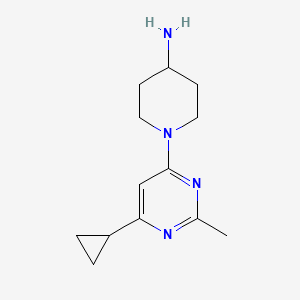
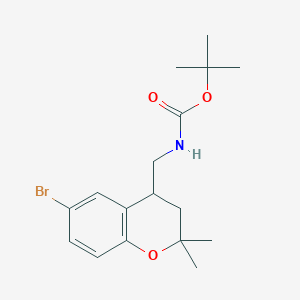
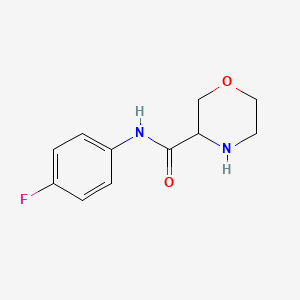
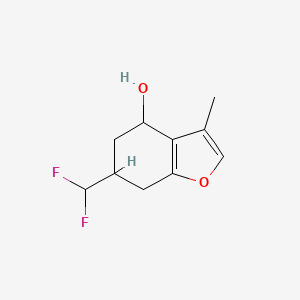
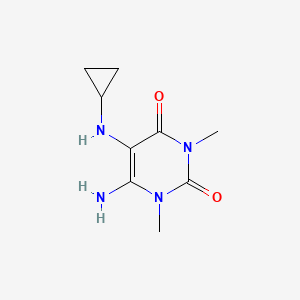
![5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11778331.png)


